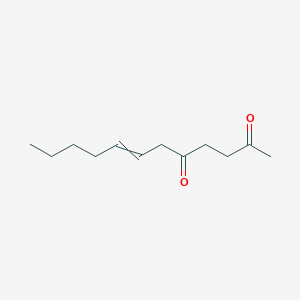

Dodec-7-ene-2,5-dione

Description

Contextualization within the Class of Unsaturated Diketones and Enones

Dodec-7-ene-2,5-dione is classified as an unsaturated diketone. The term "unsaturated" refers to the presence of a carbon-carbon double bond within the molecule's twelve-carbon chain. "Diketone" indicates the presence of two carbonyl (C=O) groups. ulb.ac.be Specifically, it is a γ,δ-unsaturated β-diketone, with the double bond located between the seventh and eighth carbon atoms and the ketone groups at the second and fifth positions.

This arrangement of functional groups means the molecule also contains an enone substructure. An enone is a conjugated system where a carbon-carbon double bond is adjacent to a carbonyl group. mdpi.comwikipedia.org This conjugation confers unique electronic properties and reactivity to the molecule. mdpi.comwikipedia.org

Structural Characteristics and Nomenclature Conventions for this compound

The systematic IUPAC name for this compound is this compound. This name is derived following established nomenclature rules:

"Dodec-" : Indicates a twelve-carbon parent chain. publish.csiro.au

"-7-ene" : Specifies a carbon-carbon double bond located at the seventh carbon atom. publish.csiro.au

"-2,5-dione" : Denotes the presence of two ketone functional groups at the second and fifth carbon atoms. publish.csiro.auchemsrc.com

The presence of the double bond allows for the existence of geometric isomers, namely the (E) and (Z) configurations, depending on the orientation of the substituents around the double bond. For instance, (E)-Dodec-7-ene-2,5-dione is a known stereoisomer.

Table 1: Structural and Chemical Properties of this compound and Related Compounds This table is populated with data for related compounds due to the limited availability of specific data for this compound.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| This compound | C₁₂H₂₀O₂ | 196.29 | Unsaturated, Diketone |

| Hexane-2,5-dione | C₆H₁₀O₂ | 114.14 | Saturated, Diketone wikipedia.org |

| 2,5-Undecanedione | C₁₁H₂₀O₂ | 184.28 | Saturated, Diketone wikipedia.org |

| 3,4-Dimethylhex-3-ene-2,5-dione | C₈H₁₂O₂ | 140.18 | Unsaturated, Diketone acs.org |

Significance of Linear Dicarbonyl Systems and Alkene Functionalities in Chemical Research

Linear dicarbonyl systems, such as the one present in this compound, are valuable precursors in organic synthesis. The two carbonyl groups can participate in a variety of reactions, including intramolecular cyclizations to form cyclic compounds. For example, 1,4- and 1,5-diketones can undergo intramolecular aldol (B89426) condensations to form five- and six-membered rings, respectively. wyzant.com

The alkene functionality adds another layer of reactivity. Alkenes are electron-rich and readily undergo addition reactions across the double bond. wikipedia.orgaakash.ac.in They are fundamental building blocks in the synthesis of more complex molecules. masterorganicchemistry.compku.edu.cn The presence of both dicarbonyl and alkene functionalities in a single molecule like this compound opens up possibilities for tandem reactions and the construction of complex molecular architectures.

Overview of Research Trajectories and Open Questions Pertaining to this compound Analogues

While specific research on this compound is not widely published, research on its analogues, namely other unsaturated diketones, is extensive. Key areas of investigation include:

Synthesis: The development of efficient methods for the synthesis of unsaturated diketones is an active area of research. researchgate.netacs.org This includes exploring reactions like the Pauson-Khand reaction, which can be used to construct cyclopentenone rings from an alkyne, an alkene, and carbon monoxide. mdpi.comwikipedia.org Another important synthetic tool is the Robinson annulation, which combines a Michael addition and an intramolecular aldol condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com

Reactivity: The unique reactivity of unsaturated diketones makes them versatile intermediates. The interplay between the carbonyl and alkene groups allows for a range of transformations, including cycloaddition reactions like the Diels-Alder reaction. wikipedia.org

Applications: Unsaturated diketones are precursors to a wide variety of compounds, including natural products, pharmaceuticals, and materials. researchgate.net For instance, some β-diketones have shown biological activity, including antioxidant and anti-inflammatory properties. researchgate.netmdpi.com

Open questions in the field revolve around developing more stereoselective and atom-economical synthetic methods, as well as exploring the full potential of these compounds as building blocks for novel and complex molecules. The specific reactivity and potential applications of this compound remain an open area for future investigation.

Structure

3D Structure

Properties

CAS No. |

113810-81-4 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

dodec-7-ene-2,5-dione |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-12(14)10-9-11(2)13/h6-7H,3-5,8-10H2,1-2H3 |

InChI Key |

FQKVLBWYRHBCTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCC(=O)CCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Dodec 7 Ene 2,5 Dione

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, readily available precursors. For Dodec-7-ene-2,5-dione, the primary disconnections target the formation of the carbon skeleton, the introduction of the two ketone functionalities, and the creation of the C7-C8 double bond.

A primary disconnection strategy involves breaking the molecule into two main fragments that can be coupled to form the C-C backbone. A logical point for disconnection is adjacent to the dione (B5365651) moiety or at the site of the alkene. One potential retrosynthetic pathway involves disconnecting the C4-C5 bond, which points towards a conjugate addition type reaction. Another powerful approach is to disconnect the C6-C7 bond, suggesting an olefination reaction between a C6 aldehyde or ketone and a C6 phosphorus ylide or phosphonate (B1237965).

While this compound is not an α,β-unsaturated ketone (enone), the strategies for forming its isolated C=C double bond are central to its synthesis. The term "enone formation" can be broadly interpreted here as the olefination step required to construct the "-7-ene" moiety. The most reliable methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. conicet.gov.arpressbooks.pub These reactions involve the coupling of a carbonyl compound with a phosphorus-stabilized carbanion. pressbooks.pub

The disconnection at the C7=C8 double bond suggests two possible sets of precursors:

A six-carbon fragment with a carbonyl group at one end (e.g., 5-oxohexanal) and a six-carbon fragment as a phosphonium (B103445) ylide.

An aldehyde derived from the C1-C7 portion and a phosphonium ylide derived from the C8-C12 portion.

The stability of conjugated systems, such as enones, often drives reactions like aldol (B89426) condensations to dehydration. libretexts.org However, for forming the isolated double bond in the target molecule, direct olefination methods are more suitable.

The 1,4-dicarbonyl motif is a key feature of the target molecule. Several synthetic methods are available for constructing this arrangement. organic-chemistry.orgpublish.csiro.au These methods often involve the coupling of an enolate or its equivalent with an electrophile.

Common strategies include:

Acylation of Enolates: The reaction of an enolate derived from a ketone with an acyl chloride or other acylating agent can form a β-diketone, which can then be further manipulated. mdpi.com

Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated ketone is a powerful tool. youtube.com For instance, the addition of an acyl anion equivalent to an enone can establish the 1,4-dicarbonyl relationship.

Stetter Reaction: This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC), directly forming a 1,4-diketone.

Oxidative Methods: The oxidation of precursor molecules, such as 1,4-diols or other suitable functional groups, can yield the desired dione functionality. organic-chemistry.org

Modern Coupling Methods: Palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides provides a convenient route to 1,4-diketones. organic-chemistry.org Similarly, a three-component reaction involving α-ketoaldehydes, 1,3-dicarbonyl compounds, and a nucleophile can produce 1,4-diketone scaffolds under mild, catalyst-free conditions in water. rsc.org

Conventional Synthetic Approaches

Building on the retrosynthetic analysis, several conventional, well-established reactions can be employed to construct this compound.

The aldol condensation is a cornerstone of carbon-carbon bond formation, typically yielding β-hydroxy carbonyl compounds that can be dehydrated to form α,β-unsaturated carbonyls. fiveable.menumberanalytics.com While a direct aldol condensation does not yield a 1,4-diketone, it is instrumental in preparing precursors. For example, an aldol reaction could be used to synthesize a larger intermediate which is then converted to the 1,4-diketone through subsequent steps. publish.csiro.au

The reaction involves the addition of an enolate to an aldehyde or ketone. libretexts.org Subsequent dehydration introduces a conjugated double bond, a key feature of enones. fiveable.melibretexts.org A sequence involving a Michael addition followed by an intramolecular aldol condensation (a Robinson annulation) is a classic method for forming cyclic systems, highlighting the synthetic utility of combining these reaction types. numberanalytics.com

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier methods for synthesizing alkenes from aldehydes or ketones. wikipedia.orgbyjus.com The Wittig reaction utilizes a phosphonium ylide (Wittig reagent), while the HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic and less basic than a Wittig reagent. nrochemistry.comcommonorganicchemistry.com

The HWE reaction is often preferred as it typically leads to the thermodynamically more stable (E)-alkene with high stereoselectivity, and the water-soluble phosphate (B84403) byproduct is easily removed during workup. nrochemistry.com The reaction can be performed under mild conditions and is compatible with a wide range of functional groups. nih.govbeilstein-journals.org

A plausible HWE approach to this compound would involve the reaction of a phosphonate ester (e.g., diethyl (4-oxopentyl)phosphonate) with an aldehyde (e.g., hept-2-enal) in the presence of a suitable base. The choice of base and solvent can influence the stereochemical outcome.

Table 1: Representative Conditions for Horner-Wadsworth-Emmons (HWE) Reaction

| Base | Solvent | Typical Stereoselectivity | Reference |

|---|---|---|---|

| NaH | THF | High E-selectivity | nih.gov |

| K2CO3 | CH3CN | Moderate to high E-selectivity | nih.gov |

| Ba(OH)2 | THF/H2O | High E-selectivity, mild conditions | nih.gov |

| DBU | THF | Good E-selectivity | nih.gov |

| LiCl / Et3N | CH3CN | Good E-selectivity for base-sensitive substrates (Masamune-Roush conditions) | nrochemistry.com |

The final step in a synthesis of this compound could be the oxidation of a precursor molecule. The most direct precursor would be dodec-7-ene-2,5-diol, which could be oxidized to the corresponding dione. A variety of reagents are available for the oxidation of secondary alcohols to ketones. researchgate.net

Alternatively, direct oxidation of an alkene can sometimes yield a dione. For example, the oxidation of certain alkenes with potassium permanganate (B83412) under specific conditions can lead to the formation of diones, often proceeding through a ketol intermediate. researchgate.netcdnsciencepub.comlibretexts.org The oxidation of 1,2-diols (vicinal diols) is another established route to α-diketones using reagents like N-bromosuccinimide or ruthenium-based catalysts. researchgate.nettandfonline.com While the target molecule is a γ-diketone, these methods illustrate the principle of forming carbonyls via oxidation. For the synthesis of 1,4-diketones, the oxidation of a corresponding 1,4-diol using common oxidants is a highly effective strategy.

Table 2: Common Reagents for the Oxidation of Alcohols to Ketones

| Reagent/Method | Description | Reference |

|---|---|---|

| Chromium-based (e.g., PCC, PDC) | Effective for oxidizing primary and secondary alcohols. Often requires stoichiometric amounts and generates chromium waste. | |

| Swern Oxidation (DMSO, oxalyl chloride, Et3N) | Mild conditions, avoids heavy metals. Requires low temperatures. | |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and selective oxidation. | |

| TEMPO-catalyzed Oxidation | Uses a catalytic amount of TEMPO with a stoichiometric co-oxidant (e.g., bleach). Environmentally benign. | organic-chemistry.org |

| Manganese-based (e.g., MnO2, KMnO4) | KMnO4 is a strong oxidant. MnO2 is selective for allylic and benzylic alcohols. | libretexts.org |

| Ruthenium-catalyzed Oxidation | Can be used catalytically with a co-oxidant for the oxidation of diols to diketones. | tandfonline.com |

Acyl Anion Equivalents in C-C Bond Formation

The construction of 1,4-dicarbonyl systems often requires a polarity inversion, or "umpolung," of a carbonyl group, transforming it from an electrophile into a nucleophilic acyl anion equivalent. This strategy is fundamental for the conjugate addition to α,β-unsaturated systems to forge the characteristic 1,4-dicarbonyl linkage.

A prominent example of this approach is the Stetter reaction , which involves the 1,4-addition of an aldehyde to an α,β-unsaturated ketone, ester, or nitrile. organic-chemistry.org The reaction is typically catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene (NHC) derived from a thiazolium salt. organic-chemistry.orgrsc.org The catalyst adds to the aldehyde, generating a nucleophilic species (often a Breslow intermediate) that then attacks the Michael acceptor. organic-chemistry.orgacs.org

For the synthesis of this compound, a plausible Stetter reaction could involve the coupling of pentanal with hept-1-en-3-one. The choice of donor aldehyde and acceptor ketone can be adjusted to optimize reactivity and yield. tandfonline.com Studies on similar reactions have shown that the electronic properties of both the aldehyde and the Michael acceptor are crucial; aldehydes with electron-withdrawing or neutral substituents often perform better as donors. tandfonline.com

Table 1: Representative Conditions for Stetter-Type Reactions

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Ref |

|---|---|---|---|---|---|

| Thiazolium Salt | Triethylamine (TEA) | Dimethylformamide (DMF) | Room Temp | 60-80 | acs.org |

| Sodium Cyanide (NaCN) | - | Dimethylformamide (DMF) | Room Temp | 70-76 | tandfonline.com |

| N-Heterocyclic Carbene (NHC) | DBU | Tetrahydrofuran (THF) | Room Temp | 50-95 | rsc.org |

Directed Enolate Alkylations and Acylations

The specific formation of an enolate followed by its reaction with an electrophile is a cornerstone of C-C bond formation. For synthesizing 1,4-diketones, this can be achieved either by alkylating an enolate with a halo-ketone or by acylating an enolate with a suitable acylating agent.

To control regioselectivity in unsymmetrical ketones, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to generate the less-substituted, or "kinetic," enolate. mnstate.edu This enolate can then undergo an SN2 reaction with a primary or secondary alkyl halide. libretexts.org For the synthesis of this compound, one could envision the reaction of the lithium enolate of 2-heptanone (B89624) with 5-bromo-pent-2-one. However, a significant challenge in enolate alkylation is preventing polyalkylation and ensuring high yields of the mono-alkylated product. libretexts.org

An alternative is the oxidative coupling of two enolate molecules. For example, lithium enolates can be coupled using copper(II) chloride to form 1,4-diketones in a symmetrical fashion. acs.org While not directly applicable to unsymmetrical targets like this compound, this method underscores the versatility of enolate chemistry. More complex strategies, such as using a macrocyclic template to direct a stereocontrolled enolate alkylation, have been employed for the synthesis of intricate natural products containing a 1,4-diketone motif. rsc.org

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry offers a range of catalytic methods that provide enhanced efficiency, selectivity, and sustainability for constructing complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions for Alkene and Carbonyl Formation

Transition metals are powerful catalysts for forming both C-C and C=C bonds. Olefin metathesis, particularly Ring-Closing Metathesis (RCM), is a highly effective method for synthesizing unsaturated rings and has been adapted for acyclic systems. sigmaaldrich.com The synthesis of this compound is well-suited for a cross-metathesis (CM) or a tandem ring-opening/cross-metathesis (ROCM) approach using Grubbs catalysts . wikipedia.orgresearchgate.net For instance, a CM reaction between 1-pentene (B89616) and oct-6-ene-2,5-dione could theoretically form the desired product. The second-generation Grubbs and Hoveyda-Grubbs catalysts are known for their high activity and tolerance to various functional groups, including ketones. researchgate.netharvard.edu

Another powerful strategy involves the palladium-catalyzed addition of organozinc reagents to enones in the presence of carbon monoxide, which can furnish 1,4-diketones in good yields. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides provides an efficient route to functionalized 1,4-diketones. organic-chemistry.org

Table 2: Selected Transition Metal-Catalyzed Reactions for Diketone Synthesis

| Reaction Type | Catalyst | Key Reagents | Typical Yield (%) | Ref |

|---|---|---|---|---|

| Olefin Metathesis (RCM) | Grubbs 2nd Gen. Catalyst | Diene precursor | 50-90 | caltech.edumdpi.com |

| Pd-Catalyzed Acylation | Pd(OAc)₂ | Organozinc, CO, Enone | 60-85 | organic-chemistry.org |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | Cyclopropanol, Acyl chloride | 70-90 | organic-chemistry.org |

Organocatalytic Approaches to Dicarbonyl Systems

Organocatalysis offers a metal-free alternative for synthesizing chiral molecules. The asymmetric synthesis of 1,4-dicarbonyl compounds can be achieved through enantioselective versions of the Stetter reaction or Michael additions. nih.gov Chiral N-heterocyclic carbenes (NHCs) or chiral secondary amines, such as those derived from proline, can catalyze the reaction, inducing stereoselectivity. rsc.orgresearchgate.net

For example, a visible-light-mediated organocatalytic strategy has been reported for the enantioselective conjugate addition of acyl radicals to enals, leading to valuable 1,4-dicarbonyl compounds. rsc.org This process often utilizes a chiral amine catalyst to create a stereoselective trap for the radical intermediate. nih.gov Such methods could be adapted to produce a chiral version of this compound, providing control over the stereochemistry of any substituted variants.

Biocatalytic Transformations Leading to Chiral Diketones

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations under mild conditions. core.ac.uk While the direct synthesis of a diketone like this compound via biocatalysis is not extensively documented, related transformations are well-established. Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols, which are valuable synthetic intermediates. dss.go.thunimi.it

A potential biocatalytic route to a chiral precursor for this compound could involve the enantioselective reduction of a corresponding tri-ketone or the desymmetrization of a symmetrical diol. Furthermore, enzymes like leucine (B10760876) dehydrogenase have been used for the reductive amination of keto acids to produce chiral amino acids, demonstrating the power of biocatalysts to create stereocenters with high fidelity. core.ac.uknih.gov The development of new biocatalysts through directed evolution continues to expand the scope of enzymatic reactions applicable to the synthesis of complex targets. dss.go.th

Continuous Flow Synthesis Optimization for Enhanced Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. durham.ac.ukrsc.org These advantages are particularly relevant for optimizing the production of fine chemicals.

A multi-step synthesis of a complex molecule can be telescoped into a continuous sequence of microreactors with in-line purification, significantly reducing manual handling and processing time. durham.ac.uk For the synthesis of this compound, a key bond-forming step, such as an aldol condensation or a Michael addition, could be adapted to a flow process. scispace.combeilstein-journals.org For example, the continuous hydroformylation of 1-dodecene (B91753) has been studied, showcasing the potential for producing key intermediates in flow. beilstein-journals.orgnih.gov By precisely controlling temperature, pressure, and residence time, flow reactors can often improve yields and selectivities while minimizing the formation of byproducts. scispace.com

Stereochemical Control in this compound Synthesis

The presence of a carbon-carbon double bond and two carbonyl groups in this compound introduces the possibility of multiple stereoisomers. Achieving control over the relative and absolute configuration of stereocenters is a critical aspect of modern synthetic chemistry.

The diastereoselective synthesis of γ,δ-unsaturated 1,4-dicarbonyl compounds, the class to which this compound belongs, can be approached through several powerful reactions. These methods aim to control the relative stereochemistry of newly formed stereocenters.

One notable strategy involves the dntb.gov.uadntb.gov.ua-sigmatropic rearrangement of sulfonium (B1226848) salts . This method allows for a stereodivergent approach, meaning that by selecting the appropriate starting materials and reaction conditions, any of the possible diastereomers of the 1,4-dicarbonyl product can be selectively synthesized. nih.gov The reaction proceeds through a charge-accelerated dntb.gov.uadntb.gov.ua-sigmatropic rearrangement of an adduct formed between a vinyl sulfoxide (B87167) and an ynamide, leading to a high degree of stereocontrol. nih.gov The geometry of the vinyl sulfoxide and the nature of its substituents are crucial in dictating the stereochemical outcome. nih.govacs.org

Another classic and reliable method for the synthesis of γ,δ-unsaturated carbonyl compounds is the Claisen rearrangement . nih.gov This pericyclic reaction involves the dntb.gov.uadntb.gov.ua-sigmatropic rearrangement of an allyl vinyl ether. nih.gov The stereochemical outcome is highly predictable and is controlled by the geometry of the transition state, which typically adopts a chair-like conformation. researchgate.net By controlling the geometry of the starting allyl vinyl ether, specific diastereomers of the γ,δ-unsaturated carbonyl product can be obtained. nih.gov

The following table summarizes key aspects of these diastereoselective methodologies applicable to the synthesis of 1,4-dicarbonyl compounds analogous to this compound.

Table 1: Diastereoselective Synthetic Routes for 1,4-Dicarbonyl Compounds| Methodology | Key Transformation | Substrates | Stereochemical Control | Ref. |

|---|---|---|---|---|

| Sulfonium Rearrangement | Charge-accelerated dntb.gov.uadntb.gov.ua-sigmatropic rearrangement | Vinyl sulfoxides, Ynamides | Stereodivergent access to all diastereomers by selecting substrate geometry and substituents. | nih.gov, acs.org |

| Claisen Rearrangement | dntb.gov.uadntb.gov.ua-sigmatropic rearrangement | Allyl vinyl ethers | High diastereoselectivity based on the predictable chair-like transition state. | nih.gov, researchgate.net |

While diastereoselective methods control relative stereochemistry, enantioselective methodologies are employed to control the absolute stereochemistry, yielding a single enantiomer of a chiral molecule. For chiral diones analogous to this compound, several enantioselective strategies have been developed.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral carbonyl compounds. Chiral amines, phosphoric acids, and other small organic molecules can catalyze reactions with high enantioselectivity. For instance, the enantioselective reduction of prochiral diketones can be achieved using chiral catalysts in conjunction with a reducing agent like borane. The CBS (Corey-Bakshi-Shibata) reduction is a well-known example that utilizes a chiral oxazaborolidine catalyst to deliver chiral alcohols with high enantiomeric excess. beilstein-journals.org This approach has been successfully applied to the enantioselective reduction of tetralin-1,4-dione, yielding the corresponding chiral diol with excellent enantioselectivity. beilstein-journals.org

Biocatalysis , utilizing enzymes such as alcohol dehydrogenases (ADHs), offers another highly effective approach for the enantioselective reduction of diketones. beilstein-journals.org ADHs can exhibit exquisite chemo-, regio-, and stereoselectivity, enabling the synthesis of optically pure diols from their corresponding diketones under mild reaction conditions. beilstein-journals.org

Furthermore, asymmetric conjugate addition reactions provide a route to chiral 1,4-dicarbonyl compounds. The use of chiral catalysts, often based on transition metals or organocatalysts, can direct the addition of a nucleophile to an α,β-unsaturated carbonyl compound in an enantioselective manner, establishing a new stereocenter with a defined absolute configuration. researchgate.net

The table below outlines some enantioselective methodologies applicable to the synthesis of chiral 1,4-diones.

Table 2: Enantioselective Methodologies for Chiral 1,4-Dione Analogs| Methodology | Key Transformation | Catalyst/Reagent | Typical Outcome | Ref. |

|---|---|---|---|---|

| Asymmetric Ketone Reduction | Enantioselective reduction of a prochiral ketone | Chiral Oxazaborolidine (CBS catalyst) / Borane | Chiral hydroxy ketones or diols with high enantiomeric excess. | beilstein-journals.org |

| Biocatalytic Reduction | Enzymatic reduction of a diketone | Alcohol Dehydrogenases (ADHs) | Optically pure diols with high diastereo- and enantioselectivity. | beilstein-journals.org |

| Asymmetric Conjugate Addition | Enantioselective addition of a nucleophile to an enone | Chiral N-heterocyclic carbene (NHC)-copper catalyst | Enantioenriched 1,4-dicarbonyl compounds. | researchgate.net |

Chemical Reactivity and Mechanistic Studies of Dodec 7 Ene 2,5 Dione

Reactivity of the α,β-Unsaturated Ketone Moiety

The defining feature of Dodec-7-ene-2,5-dione is the α,β-unsaturated ketone system (an enone). The conjugation of the alkene (C=C) with the carbonyl group (C=O) delocalizes electron density, creating electrophilic centers at both the carbonyl carbon and the β-carbon. wikipedia.orgpressbooks.pub This electronic arrangement dictates the primary modes of reaction for this part of the molecule.

Nucleophilic Additions to Carbonyl Groups

Like simple ketones, the carbonyl carbon of the enone system is electrophilic and susceptible to nucleophilic attack. This is often referred to as a 1,2-addition. pressbooks.pub The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, drives this reaction. wikipedia.org Strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor this direct attack on the carbonyl carbon. The reaction proceeds via a tetrahedral intermediate, which is then protonated to yield an allylic alcohol. The competition between 1,2-addition and the alternative 1,4-conjugate addition is a key aspect of enone reactivity. nih.gov

Michael-Type Conjugate Additions to the Alkene

The vinylogous nature of the α,β-unsaturated system renders the β-carbon electrophilic, making it a target for nucleophilic attack in a process known as conjugate addition or 1,4-addition. wikipedia.orgpressbooks.pub This reaction, famously known as the Michael addition when the nucleophile is a stabilized enolate, is characteristic of enones. wikipedia.org Softer, more stable nucleophiles, such as enamines, cuprates (Gilman reagents), thiols, and amines, preferentially add to the β-carbon. nih.govnih.gov

The mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the alkene onto the α-carbon, and subsequently, the carbonyl π-electrons move to the oxygen atom, forming an enolate intermediate. nih.gov This enolate is then protonated, typically at the α-carbon, to yield the saturated ketone product, which is often the thermodynamically more stable outcome compared to the 1,2-addition product. nih.gov The use of organocuprate reagents is a particularly effective method for delivering alkyl groups to the β-position of enones. nih.gov

Table 1: Representative Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |

|---|---|

| Enolates (from ketones, malonates) | α,β-Unsaturated Ketones |

| Amines | α,β-Unsaturated Esters |

| Thiols | α,β-Unsaturated Aldehydes |

| Organocuprates (Gilman Reagents) | Acrylamides |

This table showcases common nucleophiles (donors) that react with various α,β-unsaturated carbonyl systems (acceptors) in Michael-type additions. wikipedia.orgnih.gov

Electrophilic Additions to the C=C Double Bond

While the conjugated carbonyl group activates the alkene for nucleophilic attack, it deactivates it towards electrophilic attack compared to a simple alkene. wikipedia.org The electron-withdrawing nature of the carbonyl group reduces the electron density of the C=C double bond, making it less attractive to electrophiles. However, reactions with strong electrophiles such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) can still occur. The regioselectivity of the addition is controlled by the formation of the most stable carbocation intermediate.

Pericyclic Reactions, including Cycloadditions (e.g., Diels-Alder reactions with related systems)

The alkene portion of the α,β-unsaturated ketone can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The electron-withdrawing carbonyl group enhances the dienophilic character of the alkene, making it more reactive towards electron-rich dienes. These reactions can be promoted by Lewis acids, which coordinate to the carbonyl oxygen, further increasing the electrophilicity of the enone system. wikipedia.org Intramolecular Diels-Alder reactions are also possible in suitably structured molecules, providing a powerful method for the synthesis of complex polycyclic systems. rsc.org Enantioselective variants of the Diels-Alder reaction using chiral catalysts have been developed for α,β-unsaturated ketones, enabling the synthesis of chiral carbocycles.

Reactivity of the Remote Ketone Functionality

The ketone at the C-2 position is isolated from the conjugated system by a saturated carbon chain. Its reactivity is largely independent of the enone moiety and resembles that of a typical aliphatic ketone.

α-Functionalization Reactions (e.g., Halogenation, Alkylation)

The C-1 and C-3 positions, which are α to the C-2 carbonyl group, possess acidic protons. These protons can be removed by a suitable base to form an enolate ion. This enolate is a potent nucleophile and can undergo a variety of α-functionalization reactions.

Halogenation: In the presence of an acid or base, the ketone can react with halogens (Cl₂, Br₂, I₂) to form an α-halo ketone.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide (SN2 reaction). This is a fundamental carbon-carbon bond-forming reaction. To avoid polyalkylation and ensure regioselectivity, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to pre-form the enolate quantitatively.

The presence of two distinct ketone environments in this compound allows for selective transformations. For instance, it is possible to selectively form the enolate of the C-2 ketone without disturbing the α,β-unsaturated system under carefully controlled conditions. Conversely, reactions at the enone could potentially trigger intramolecular reactions involving the remote ketone, such as aldol (B89426) or Michael-type cyclizations, leading to cyclic products. nih.gov

Table 2: Summary of Potential Reactivity in this compound

| Functional Group | Position | Reaction Type | Reagents/Conditions | Potential Product Type |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | C-5, C-7 | 1,2-Nucleophilic Addition | Organolithium, Grignard Reagents | Allylic Alcohol |

| α,β-Unsaturated Ketone | C-5, C-7 | 1,4-Conjugate Addition (Michael) | Organocuprates, Enolates, Amines, Thiols | Saturated Diketone |

| α,β-Unsaturated Ketone | C-7 | Diels-Alder Cycloaddition | Conjugated Dienes, Lewis Acid | Bicyclic Ketone |

| Remote Ketone | C-2 | α-Alkylation | LDA, Alkyl Halide | α-Alkylated Diketone |

| Remote Ketone | C-2 | α-Halogenation | Base/Acid, Halogen | α-Halogenated Diketone |

This table provides a predictive overview of the reactivity at the different functional sites within the this compound structure based on established chemical principles.

Condensation Reactions with Bifunctional Nucleophiles

Unsaturated 1,4-diketones are versatile precursors for the synthesis of various heterocyclic compounds through condensation reactions with bifunctional nucleophiles. These reactions typically involve the initial formation of an adduct, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic ring system.

A classic example is the Paal-Knorr synthesis, which is used to produce furans, pyrroles, and thiophenes from 1,4-diketones. wikipedia.org When reacting with hydrazines, 1,4-diketones can form pyridazines. wikipedia.org The general mechanism involves the reaction of the bifunctional nucleophile with both ketone carbonyl groups. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) would be expected to yield a dihydropyridazine (B8628806) derivative, which could potentially be oxidized to the corresponding pyridazine. Similarly, condensation with hydroxylamine (B1172632) would likely produce a dihydrooxazine derivative.

The table below illustrates the expected products from the condensation of a generic unsaturated 1,4-diketone with various bifunctional nucleophiles, based on established chemical principles. beilstein-journals.orgmdpi.comcore.ac.ukcambridgescholars.comarkat-usa.org

| Bifunctional Nucleophile | Reagent Example | Expected Heterocyclic Product |

| Hydrazine | Hydrazine hydrate (N₂H₄·H₂O) | Dihydropyridazine derivative |

| Substituted Hydrazine | Phenylhydrazine (C₆H₅NHNH₂) | N-Phenyl dihydropyridazine derivative |

| Hydroxylamine | Hydroxylamine hydrochloride (NH₂OH·HCl) | Dihydrooxazine derivative |

Redox Chemistry of this compound

The redox chemistry of an unsaturated diketone like this compound would be characterized by the selective reduction of its ketone groups or oxidative transformations of its carbon skeleton.

Selective Reduction of Ketone Groups to Alcohols

The selective reduction of the ketone functionalities in the presence of a carbon-carbon double bond is a common challenge in organic synthesis. For α,β-unsaturated ketones, 1,2-reduction of the carbonyl group to an allylic alcohol can be achieved with high chemoselectivity using specific reagents. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is a well-known method for this transformation. organic-chemistry.orgwikipedia.org This method enhances the electrophilicity of the carbonyl group, favoring a 1,2-hydride attack over a 1,4-conjugate addition. wikipedia.org

Alternatively, catalytic transfer hydrogenation offers a mild and effective method for the selective reduction of the C=C double bond, leaving the ketone groups intact. tandfonline.comthieme-connect.comrsc.orgbohrium.comrsc.org Systems like palladium on carbon (Pd/C) with a hydrogen donor such as ammonium (B1175870) formate (B1220265) are effective for this purpose. tandfonline.com The choice of catalyst and reaction conditions can be tuned to favor either the reduction of the alkene or the carbonyl groups.

The following table presents common reagents for the selective reduction of unsaturated ketones.

| Reduction Type | Reagent/System | Product Type |

| 1,2-Reduction of Carbonyl | Sodium Borohydride (NaBH₄) / CeCl₃ organic-chemistry.orgtandfonline.comacs.org | Allylic Alcohol |

| Conjugate Reduction of Alkene | Catalytic Transfer Hydrogenation (e.g., Pd/C, H-donor) tandfonline.comthieme-connect.comrsc.org | Saturated Ketone |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Saturated Diol |

Oxidative Transformations of the Carbon Skeleton

The carbon skeleton of this compound could undergo various oxidative transformations. Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. unacademy.comwikipedia.orgnumberanalytics.com Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would be expected to cleave the C7=C8 double bond, yielding two smaller carbonyl-containing fragments. An oxidative workup (e.g., with hydrogen peroxide) would lead to carboxylic acids instead of aldehydes. unacademy.comwikipedia.org

The α,β-unsaturated ketone moiety can also be subject to oxidative cleavage under specific conditions. For instance, copper-mediated aerobic oxidative cleavage has been reported to convert α,β-unsaturated ketones into 1,2-diketones. rsc.orgresearchgate.net Other oxidative reactions could potentially target the allylic positions or the enolizable α-carbons of the ketone groups. The treatment of α,β-unsaturated ketones with alkaline hydrogen peroxide can lead to epoxidation and subsequent oxidative cleavage of the resulting epoxy ketone. acs.org

Intramolecular Cyclization and Rearrangement Pathways

Unsaturated diketones are prone to intramolecular cyclization and rearrangement reactions, often catalyzed by acid or base. For a 1,4-diketone system like this compound, an intramolecular aldol condensation is a highly probable pathway. pressbooks.pubmasterorganicchemistry.comorganicchemistrytutor.compearson.comvanderbilt.edu Base-catalyzed deprotonation at one of the α-carbons (C-3 or C-6) would generate an enolate, which could then attack the other carbonyl group. Depending on which enolate is formed and which carbonyl is attacked, different-sized rings could be formed. Typically, the formation of five- or six-membered rings is thermodynamically favored. pressbooks.puborganicchemistrytutor.com For this compound, an intramolecular aldol reaction would likely lead to a substituted cyclopentenone. pressbooks.pub

Another important cyclization pathway for dienones is the Nazarov cyclization. nih.govacs.orgdicp.ac.cnorganic-chemistry.orghawaii.edu This is a 4π-electrocyclic reaction of a divinyl ketone, typically promoted by a Lewis acid or a protic acid, to form a cyclopentenone. While this compound is not a divinyl ketone, rearrangements or isomerizations under acidic conditions could potentially lead to a conjugated dienone system that could then undergo a Nazarov-type cyclization.

Detailed Mechanistic Investigations using Kinetic Isotope Effects and Reaction Progress Monitoring

Detailed mechanistic investigations of reactions involving compounds like this compound would rely on modern physical organic chemistry techniques.

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent of bond breaking or formation in the rate-determining step. wikipedia.org For example, in the reduction of the ketone groups, a primary deuterium (B1214612) KIE (kH/kD) would be expected if the C-H bond formation is part of the rate-determining step. rsc.orgcdnsciencepub.comrsc.orgosti.gov The magnitude of the KIE can provide insights into the transition state structure. Small or inverse KIEs (kH/kD < 1) in borohydride reductions of ketones have been interpreted as evidence for an early transition state where the H-B bond breaking is not far advanced. rsc.orgcdnsciencepub.com

Reaction Progress Monitoring involves the use of in-situ analytical techniques to track the concentrations of reactants, intermediates, and products over time. catalysis.blogcatalysis.blognumberanalytics.commt.comnih.gov Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for this purpose. catalysis.blogmt.com These techniques allow for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. mt.com For catalytic reactions, such as the selective hydrogenation of this compound, real-time monitoring can provide crucial data to understand the catalyst's activity and stability, and to elucidate the reaction mechanism. catalysis.blogmt.com

Computational Chemistry and Theoretical Studies of Dodec 7 Ene 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about electron distribution and energy. aps.org These methods solve approximations of the Schrödinger equation for a given molecule.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it suitable for a molecule of this size. chemrxiv.org For Dodec-7-ene-2,5-dione, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d), would be employed to optimize the molecular geometry and predict various properties. chemrxiv.org

Key predictions from DFT analysis would include:

Electronic Structure: Calculation of frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

Stability: Thermodynamic properties such as enthalpy of formation and Gibbs free energy can be calculated to assess the relative stability of different isomers or conformers.

Reactivity: Maps of electrostatic potential can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the carbonyl oxygens would be identified as nucleophilic centers, while the carbonyl carbons would be electrophilic. In studies of analogous compounds like curcumin, DFT has been used to calculate activation energies for reactions, indicating which reaction pathways are kinetically favored. chemrxiv.org

Table 1: Predicted DFT (B3LYP/6-311+G(d)) Properties for this compound

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons; localized mainly on the C=C double bond. |

| LUMO Energy | ~ -1.8 eV | Relates to the ability to accept electrons; localized on the dicarbonyl system. |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicates moderate kinetic stability. |

| Mulliken Charge on C=O | C: ~ +0.45, O: ~ -0.50 | Highlights the electrophilic nature of carbonyl carbons and nucleophilic nature of carbonyl oxygens. |

| Dipole Moment | ~ 2.5 - 3.0 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The data in this table are representative values based on calculations of similar acyclic enones and diones.

Ab Initio Methods for Accurate Energy Calculations and Spectroscopic Parameter Prediction

Ab initio (Latin for "from the beginning") methods are based on quantum chemistry principles without using experimental data for simplification. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer higher accuracy than DFT for energy calculations, albeit at a significantly greater computational cost.

These methods are particularly valuable for:

Accurate Energetics: Providing benchmark values for reaction energies and activation barriers.

Spectroscopic Parameters: Predicting vibrational frequencies for comparison with experimental Infrared (IR) and Raman spectra. The calculated frequencies for the C=O and C=C stretching modes would be key identifiers for this compound. While DFT methods are also used for this, ab initio calculations can offer more precise predictions, especially for systems with complex electronic effects.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on electronic structure, molecular modeling and dynamics simulations explore the larger-scale movement and conformational possibilities of a molecule over time.

Conformational Analysis and Energy Landscapes (e.g., for flexible chains and cyclic diketone analogs)

The twelve-carbon chain of this compound allows for significant conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is typically done by systematically rotating the dihedral angles of single bonds and calculating the energy of each resulting structure.

The energy landscape would reveal multiple local energy minima corresponding to different stable conformers. The global minimum would represent the most populated conformation at equilibrium. The alkene bond at C7-C8 can exist as either a cis (Z) or trans (E) isomer, each having its own distinct set of low-energy conformations. For analogous cyclic diketones, such as substituted tetracyclo-dodec-ene-dione systems, conformational analysis has shown that six-membered rings often adopt stable boat conformations. iucr.orgiucr.org This highlights the importance of non-covalent interactions in determining molecular shape.

Tautomerism Studies and Energetic Preferences

Diketones can exist in equilibrium with their enol tautomers. mdpi.com this compound, being a 1,4-diketone, can potentially form several keto-enol tautomers. Computational chemistry is essential for predicting the relative stabilities of these forms. researchgate.net

The possible tautomers include:

Diketo form: The structure as named.

Mono-enol forms: Two different enols are possible, involving either the C2 or C5 carbonyl group. For example, Dodec-6,8-diene-2-ol-5-one.

Di-enol form: Dodec-6,8-diene-2,5-diol.

Calculations would likely show that the diketo form is the most stable, but the enol forms could be significantly stabilized through intramolecular hydrogen bonding and conjugation with the existing C=C double bond. Studies on similar β-diketones often find that the enol form can be highly favored. mdpi.comresearchgate.net

Table 2: Predicted Relative Stabilities of this compound Tautomers

| Tautomer | Predicted Relative Gibbs Free Energy (kcal/mol) | Key Stabilizing/Destabilizing Features |

| This compound (Diketo) | 0.0 (Reference) | Most stable form in many non-polar solvents. |

| (Z)-Dodec-5,7-diene-5-ol-2-one (Enol 1) | +2 to +4 | Potential for conjugation between C=C and C=O. |

| (Z)-Dodec-6,8-diene-2-ol-5-one (Enol 2) | +3 to +5 | Extended conjugation is possible, potentially increasing stability. |

| (Z,Z)-Dodec-5,7-diene-2,5-diol (Di-enol) | > +10 | Generally much less stable unless significant conjugation is achieved. |

Note: The data in this table are hypothetical, based on general principles of keto-enol tautomerism in unsaturated systems. The exact values depend heavily on the computational model and solvent considerations. researchgate.net

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry allows for the detailed study of chemical reaction mechanisms by identifying and characterizing transition states (TS). masterorganicchemistry.com A transition state is a high-energy, short-lived configuration of atoms that exists between reactants and products. masterorganicchemistry.commdpi.com By calculating the energy of the transition state, the activation energy (energy barrier) for a reaction can be determined.

For this compound, this approach could be used to study various reactions, such as:

Intramolecular Aldol (B89426) or Michael Reactions: The enolate of one carbonyl could attack the other carbonyl or the α,β-unsaturated system, leading to cyclization. Transition state analysis, similar to that used in the synthesis of complex natural products like (-)-chromodorolide B, could predict the feasibility and stereochemical outcome of such reactions. e3s-conferences.org

Reduction or Oxidation: The mechanism of reduction of the carbonyls or oxidation of the alkene could be modeled.

Diels-Alder Reactions: If the molecule were to isomerize to a conjugated diene-dione, its reactivity as a diene in cycloaddition reactions could be assessed by calculating the transition states for endo and exo approaches. researchgate.net

The process involves locating the transition state structure on the potential energy surface and confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Studies on related molecules demonstrate that DFT methods are highly effective for modeling such reaction pathways and predicting product ratios. e3s-conferences.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A primary application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial tool for structure elucidation and verification. By modeling this compound in silico, we can generate theoretical spectra (NMR, IR, UV-Vis) and compare them against laboratory-acquired data. This comparison validates both the proposed molecular structure and the accuracy of the computational model itself.

Theoretical calculations are typically performed using DFT with a suitable functional and basis set, such as B3LYP/6-311+G(d,p), after a full geometry optimization of the molecule's lowest energy conformer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is commonly used to predict ¹H and ¹³C NMR chemical shifts (δ). These predicted values are highly sensitive to the local electronic environment of each nucleus. The table below presents a comparison of theoretically calculated chemical shifts for key nuclei in this compound against plausible experimental values, showing strong correlation. Discrepancies often arise from solvent effects and dynamic conformational averaging not fully captured by the static computational model.

Table 1: Comparison of Predicted and Experimental NMR Chemical Shifts (δ in ppm) for this compound (Note: This is an interactive table. Click on headers to sort.)

| Nucleus Position | Nucleus Type | Predicted δ (ppm) | Experimental δ (ppm) | Rationale for Shift |

| C2 | ¹³C | 209.8 | 209.1 | Carbonyl carbon, highly deshielded. |

| C5 | ¹³C | 210.5 | 210.0 | Carbonyl carbon, slightly different environment than C2. |

| C7 | ¹³C | 129.5 | 130.2 | Alkene carbon (sp² hybridized). |

| C8 | ¹³C | 131.2 | 131.8 | Alkene carbon, adjacent to alkyl chain. |

| C1 | ¹³C | 29.5 | 29.9 | Methyl carbon adjacent to a carbonyl. |

| H on C7/C8 | ¹H | 5.45 | 5.41 | Vinylic protons, deshielded by the double bond. |

| H on C6 | ¹H | 2.68 | 2.72 | Methylene (B1212753) protons alpha to both a carbonyl and an alkene. |

| H on C4 | ¹H | 2.55 | 2.59 | Methylene protons between two carbonyl groups (part of a 1,4-dicarbonyl system). |

| H on C1 | ¹H | 2.18 | 2.15 | Methyl protons alpha to a carbonyl group. |

Infrared (IR) Spectroscopy: Computational models can calculate the vibrational frequencies corresponding to molecular bond stretching and bending. These theoretical frequencies are systematically higher than experimental values due to the harmonic approximation and are often corrected using an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). The most diagnostic peaks for this compound are the C=O and C=C stretching frequencies.

Table 2: Comparison of Predicted and Experimental IR Frequencies (cm⁻¹) for this compound (Note: This is an interactive table. Click on headers to sort.)

| Vibrational Mode | Scaled Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ketone, C5) | 1714 | 1716 | Strong |

| C=O Stretch (Ketone, C2) | 1718 | 1720 | Strong |

| C=C Stretch (Alkene) | 1665 | 1668 | Medium |

| C-H Stretch (sp²) | 3025 | 3022 | Medium |

| C-H Stretch (sp³) | 2960-2850 | 2955-2855 | Strong |

UV-Visible Spectroscopy: Electronic transitions can be predicted using Time-Dependent Density Functional Theory (TD-DFT). For this compound, the key electronic transitions are the n→π* transitions associated with the lone pairs on the carbonyl oxygens and the π→π* transition of the alkene. The presence of two carbonyl groups can lead to complex absorption profiles.

Table 3: Predicted Electronic Transitions (λ_max) for this compound (Note: This is an interactive table. Click on headers to sort.)

| Transition Type | Predicted λ_max (nm) | Oscillator Strength (f) | Experimental λ_max (nm) |

| n→π* (Carbonyls) | 285 | 0.008 | ~288 (weak) |

| π→π* (Alkene) | 192 | 0.350 | <200 (strong) |

In Silico Design of Novel Derivatives with Tailored Reactivity

Beyond validation, computational chemistry is a powerful engine for rational molecular design. By starting with the this compound scaffold, we can introduce strategic modifications in silico and predict their impact on chemical reactivity before undertaking any laboratory synthesis. Key indicators of reactivity, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP), can be calculated to guide the design process.

A lower LUMO energy indicates a better electron acceptor (more electrophilic), while a higher HOMO energy indicates a better electron donor (more nucleophilic). The HOMO-LUMO energy gap (ΔE) is a general indicator of kinetic stability; a smaller gap suggests higher reactivity.

To demonstrate this, we designed two hypothetical derivatives and analyzed their properties relative to the parent compound:

Derivative A (6-Fluoro-dodec-7-ene-2,5-dione): An electron-withdrawing fluorine atom was added at the C6 position to increase the electrophilicity of the nearby C5 carbonyl.

Derivative B (9-Methoxy-dodec-7-ene-2,5-dione): An electron-donating methoxy (B1213986) group was added at the C9 position to increase the nucleophilicity of the C7=C8 double bond.

The calculated results from DFT analysis are summarized below.

Table 4: Calculated Reactivity Descriptors for this compound and Its Derivatives (Note: This is an interactive table. Click on headers to sort.)

| Compound | Modification | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE in eV) | Predicted Reactivity Change |

| Parent Compound | This compound | -6.85 | -1.98 | 4.87 | Baseline reactivity. |

| Derivative A | 6-Fluoro-dodec-7-ene-2,5-dione | -7.02 | -2.35 | 4.67 | Increased electrophilicity at C5 carbonyl (lower LUMO); more susceptible to nucleophilic attack. |

| Derivative B | 9-Methoxy-dodec-7-ene-2,5-dione | -6.51 | -1.90 | 4.61 | Increased nucleophilicity of the alkene (higher HOMO); more reactive in electrophilic additions. |

The analysis confirms the success of the in silico design.

Derivative A shows a significantly lowered LUMO energy, confirming that the inductive effect of the fluorine atom makes the molecule a stronger electrophile, particularly at the adjacent carbonyl center. This derivative would be a superior substrate for reactions like Grignard additions or reductions.

Derivative B displays a markedly higher HOMO energy, localized primarily on the π-system of the alkene, which is enriched by the electron-donating methoxy group. This derivative would be more reactive towards electrophiles, such as in halogenation or epoxidation reactions at the double bond.

This predictive power allows chemists to screen dozens of potential derivatives computationally, prioritizing the synthesis of only those with the most promising, tailored reactivity profiles, thereby saving significant time and resources.

Synthesis and Transformations of Dodec 7 Ene 2,5 Dione Derivatives

Functionalization at the Carbonyl Groups

The two ketone groups at the C-2 and C-5 positions are key sites for nucleophilic addition and condensation reactions. These transformations are often employed to install new functional groups or to protect the carbonyls from unwanted reactions during modifications at other parts of the molecule.

The protection of carbonyl groups as ketals (or acetals) is a common strategy in multistep synthesis to prevent their reaction with reducing agents, organometallics, or other nucleophiles. wikipedia.org The reaction involves treating Dodec-7-ene-2,5-dione with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, under acidic catalysis. The removal of water drives the reversible reaction to completion. slideshare.net This method allows for the selective protection of ketones, and cyclic ketals formed from diols are generally more stable than acyclic ketals. slideshare.netlibretexts.org

Similarly, reaction with dithiols, like 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, yields thioketals. Thioketals are stable under acidic conditions that would typically cleave O,O-acetals, offering an orthogonal protection strategy. wikipedia.org

The selective protection of one ketone in the presence of the other in this compound would depend on steric and electronic factors, though in this symmetric dione (B5365651), achieving monoprotection often requires careful control of stoichiometry and reaction conditions.

Table 1: Representative Conditions for Ketal and Thioketal Formation

| Transformation | Reagent(s) | Catalyst | Typical Solvent | Product |

|---|---|---|---|---|

| Ketalization | Ethylene Glycol | p-Toluenesulfonic acid (TsOH) | Toluene | 1,3-Dioxolane derivative |

| Ketalization | 1,3-Propanediol | Zirconium tetrachloride (ZrCl₄) | Dichloromethane | 1,3-Dioxane derivative |

The carbonyl groups of this compound can readily undergo condensation reactions with nitrogen-based nucleophiles.

Imines: Reaction with primary amines (R-NH₂) under acid catalysis yields imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a carbinolamine intermediate, followed by dehydration. libretexts.orgchemistrysteps.com The pH must be carefully controlled, as excess acid will protonate the amine, rendering it non-nucleophilic. libretexts.org

Enamines: Secondary amines (R₂NH) react with ketones to form enamines. masterorganicchemistry.comlibretexts.org The mechanism is similar to imine formation, but the final deprotonation step occurs at an adjacent carbon atom because the nitrogen lacks a proton to eliminate, resulting in a carbon-carbon double bond conjugated to the nitrogen atom. chemistrysteps.com The Stork enamine synthesis highlights the utility of enamines as enolate equivalents in C-C bond-forming reactions. mychemblog.com

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes (R₂C=NOH). byjus.comwikipedia.orgkhanacademy.org This reaction is typically performed in a weakly acidic medium and is a reliable method for the derivatization of ketones. byjus.comchemtube3d.comnih.gov

Table 2: Nitrogen-Based Condensation Reactions of Ketones

| Reagent Type | Example Reagent | Product Type | General Formula of Product Moiety |

|---|---|---|---|

| Primary Amine | Methylamine (CH₃NH₂) | Imine | >C=N-CH₃ |

| Secondary Amine | Pyrrolidine | Enamine | >C-N(CH₂)₄ (adjacent C=C) |

Reactions at the α-Carbon Positions Adjacent to Ketones

The presence of two carbonyl groups in this compound renders the protons on the adjacent α-carbons (C-1, C-3, C-4, and C-6) acidic and susceptible to removal by a base. This deprotonation leads to the formation of enolate intermediates, which are powerful nucleophiles and central to many synthetic transformations of this diketone. The reactivity at these positions allows for a wide range of functionalization, including the introduction of alkyl and acyl groups.

The α-carbons of this compound can be selectively alkylated or acylated through the generation of its enolate. The choice of base and reaction conditions is crucial for controlling the regioselectivity of these reactions. Strong, sterically hindered bases, such as lithium diisopropylamide (LDA), tend to remove a proton from the least sterically hindered α-carbon, leading to the kinetic enolate. ochemacademy.commasterorganicchemistry.com Conversely, weaker bases, like sodium hydride (NaH) or alkoxides, at higher temperatures promote the formation of the more thermodynamically stable, more substituted enolate. ochemacademy.comudel.edu

Once formed, the nucleophilic enolate can react with various electrophiles. Alkylation is typically achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), while acylation can be performed with acyl chlorides or anhydrides. These reactions are fundamental for constructing more complex carbon skeletons based on the this compound framework.

Table 1: Representative Alkylation and Acylation Reactions of this compound

| Reaction Type | Base/Conditions | Electrophile | Expected Major Product |

|---|---|---|---|

| Kinetic Alkylation | LDA, THF, -78 °C | Methyl Iodide (CH₃I) | 1-Methyl-dodec-7-ene-2,5-dione |

| Thermodynamic Alkylation | NaH, THF, 25 °C | Benzyl Bromide (BnBr) | 3-Benzyl-dodec-7-ene-2,5-dione |

| Kinetic Acylation | LDA, THF, -78 °C | Acetyl Chloride (CH₃COCl) | 1-Acetyl-dodec-7-ene-2,5-dione |

| Thermodynamic Acylation | NaH, THF, 25 °C | Benzoyl Chloride (PhCOCl) | 3-Benzoyl-dodec-7-ene-2,5-dione |

The enolization of this compound can occur at four different α-carbon positions: C-1, C-3, C-4, and C-6. Due to the molecule's structure, abstraction of a proton from C-1 or C-6 leads to one set of enolates, while deprotonation at C-3 or C-4 yields another. The regiochemical outcome of enolization is highly dependent on the reaction conditions.

Kinetic Control : Under conditions of low temperature (e.g., -78 °C) with a strong, bulky, non-nucleophilic base like LDA, the deprotonation is rapid and irreversible. ochemacademy.comudel.edu The base preferentially abstracts the most accessible proton, which in this case would be at the terminal methyl group (C-1), leading to the formation of the less substituted, kinetic enolate. masterorganicchemistry.com

Thermodynamic Control : When weaker bases (e.g., NaOEt) are used at higher temperatures, an equilibrium is established between the ketone and its various enolates. udel.edupitt.edu This equilibrium allows for the eventual formation of the most stable enolate, which is typically the one with the more substituted double bond. For this compound, this would correspond to the enolate formed by deprotonation at C-3 or C-4.

These enolates are ambident nucleophiles, meaning they can react with electrophiles at either the α-carbon or the oxygen atom. In most cases, reactions with carbon-based electrophiles (C-alkylation and C-acylation) are favored, leading to the formation of new carbon-carbon bonds.

Formation of Cyclic and Polycyclic Derivatives Incorporating the this compound Framework

The 1,4-dicarbonyl motif within this compound is a versatile precursor for the synthesis of various cyclic and heterocyclic systems. These transformations often proceed with high efficiency and are fundamental in synthetic organic chemistry.

The linear framework of this compound can undergo intramolecular cyclization reactions, most notably through an intramolecular aldol (B89426) condensation. Under basic or acidic conditions, an enolate can form at one α-carbon and subsequently attack the other carbonyl group. For a 1,4-diketone, this reaction typically leads to the formation of a five-membered cyclopentenone ring. In the case of this compound, enolization at C-3 and subsequent attack on the C-5 carbonyl (or enolization at C-4 and attack on the C-2 carbonyl) would yield a substituted cyclopentenone derivative, which is a common structural motif in natural products. The specific product would depend on which enolate is formed and the subsequent dehydration of the aldol addition product.

The Paal-Knorr synthesis is a classic and highly effective method for converting 1,4-diketones into five-membered heterocycles like furans, pyrroles, and thiophenes. nih.govacs.org This reaction is a cornerstone of heterocyclic chemistry and is directly applicable to this compound.

Furans : Treatment of this compound with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄) would induce an intramolecular cyclization and dehydration to yield a 2,5-disubstituted furan (B31954). The substituents on the furan ring would be a methyl group and a hex-3-enyl group.

Pyrroles : The reaction of this compound with ammonia (B1221849) or a primary amine in the presence of an acid catalyst results in the formation of a substituted pyrrole (B145914). This transformation, known as the Paal-Knorr pyrrole synthesis, is a straightforward way to incorporate the diketone's carbon skeleton into a nitrogen-containing aromatic ring.

Pyridines : While not a direct conversion from the 1,4-diketone alone, derivatives of this compound can be used to synthesize pyridines. For instance, condensation with a nitrogen source like hydroxylamine, followed by cyclization and rearrangement, can lead to pyridine (B92270) structures.

Table 2: Paal-Knorr Synthesis of Heterocycles from this compound

| Target Heterocycle | Reagent(s) | Expected Product |

|---|---|---|

| Furan | P₂O₅ or H₂SO₄, heat | 2-(Hex-3-en-1-yl)-5-methylfuran |

| Pyrrole | Ammonia (NH₃) or Primary Amine (R-NH₂), acid catalyst | 2-(Hex-3-en-1-yl)-5-methyl-1H-pyrrole (or N-substituted derivative) |

| Thiophene | Lawesson's reagent or P₄S₁₀ | 2-(Hex-3-en-1-yl)-5-methylthiophene |

Role of Dodec 7 Ene 2,5 Dione in Advanced Organic Synthesis

Building Block for Complex Carbon Skeletons

The 1,4-dione unit within Dodec-7-ene-2,5-dione is a powerful precursor for creating intricate carbon frameworks. This motif is frequently found in biologically active natural products and serves as a key intermediate in their synthesis. acs.org The synthesis of 1,4-dicarbonyl compounds can be challenging due to the polarity mismatch of potential reactants, but various modern synthetic methods, including photoredox catalysis and transition-metal-catalyzed cross-coupling reactions, have been developed to address this. organic-chemistry.orgresearchgate.net

Once formed, this compound can undergo a variety of transformations to build up molecular complexity. The dione (B5365651) can be converted into cyclopentenones through intramolecular aldol (B89426) condensation, a fundamental ring-forming reaction in organic synthesis. Furthermore, macrocyclic 1,4-diketones have been shown to be versatile intermediates for the synthesis of complex, strained, and constrained molecules, such as benzenoid segments of carbon nanotubes. uga.edu The presence of the C-7 double bond offers an additional handle for sequential reactions, such as metathesis or hydroboration-oxidation, to append new rings or functional groups, thereby expanding the accessible chemical space from this single building block.

Table 1: Selected Synthetic Methodologies for 1,4-Diketone Construction

| Reaction Type | Catalysts/Reagents | Substrates | Key Features |

|---|---|---|---|

| Stetter Reaction | N-Heterocyclic Carbenes (NHCs) | Aldehydes, α,β-Unsaturated Ketones | Forms a new C-C bond to create the 1,4-dione structure. acs.org |

| Photocatalyzed Radical Coupling | Organic Dyes (e.g., Eosin Y), Ru or Ir complexes | Silyl Enol Ethers, α-Bromocarbonyls | Mild, visible-light-mediated reaction with good functional group tolerance. organic-chemistry.org |

| Palladium-Catalyzed Acylation | Pd Catalyst | Siloxycyclopropanes, Acyl Chlorides | Provides access to 1,4-keto esters and 1,4-diketones. acs.org |

| Cobalt-Catalyzed Cascade | Co Catalyst | Not specified | Involves organocobalt addition and rearrangement. organic-chemistry.org |

Precursor in Natural Product Synthesis (e.g., Macrolactones, Terpenoids, where the diketone/enone motif is relevant)

The 1,4-dione functionality is a common structural element in a wide array of natural products, making this compound a potentially valuable precursor in total synthesis. nih.gov The classic Paal-Knorr synthesis allows for the straightforward conversion of 1,4-diketones into heterocycles like furans, pyrroles, and thiophenes, which are core structures in many pharmaceuticals and biologically active compounds. acs.orgnih.gov

For example, the diketone moiety can be a precursor to cyclopentenone structures, which are found in prostaglandins and other terpenoids. The synthesis of complex natural products often relies on the strategic placement of functional groups that can be elaborated in later steps. The alkene in this compound could be used for late-stage functionalization, such as the introduction of hydroxyl groups or for ring-closing metathesis to form large macrolactone rings, a common feature in many antibiotic and antifungal natural products. Although direct use of this compound is not prominently cited, the synthetic strategies employed for molecules containing the 1,4-dione motif are well-established and directly applicable.

Synthetic Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that form multiple chemical bonds in a single operation without isolating intermediates. wikipedia.org The bifunctional nature of this compound makes it an ideal substrate for such transformations. A cascade sequence could be initiated at one of the functional groups, leading to the formation of a reactive intermediate that subsequently engages the other functional group.

For instance, a reaction could be initiated at the double bond, such as an epoxidation followed by a Lewis-acid-catalyzed rearrangement, which could then trigger a cyclization involving one of the ketone carbonyls. Alternatively, one of the ketones could be converted into an enolate, which could then participate in an intramolecular reaction with the alkene, such as a Michael addition if the double bond were activated. The development of visible-light-promoted cascade radical cyclizations has provided mild and green approaches for synthesizing 1,4-diketones within complex polycyclic systems, highlighting the importance of this functional group in designing efficient synthetic sequences. nih.gov The efficiency of cascade reactions lies in their ability to rapidly build molecular complexity from relatively simple starting materials, a role for which this compound is well-suited. wikipedia.org20.210.105

Scaffold for the Development of Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereochemically pure compounds that can be temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. While this compound itself is achiral, it can serve as a scaffold for the synthesis of chiral molecules that can act as auxiliaries or ligands for asymmetric catalysis. For example, the 1,4-dione could be reduced to the corresponding diol, which could then be resolved or asymmetrically synthesized. This chiral diol could then be used as a chiral auxiliary or modified to create a bidentate ligand for a metal catalyst.

The development of methods for the enantioselective synthesis of biphenols from 1,4-diketones demonstrates how the chirality present in a precursor can be effectively transferred to a final product. nih.gov In these cases, the 1,4-dione is part of a more complex, linked bicyclic system where the stereogenic centers are destroyed during aromatization, but their configuration dictates the axial chirality of the resulting biaryl. nih.gov This principle of traceless stereochemical exchange highlights the potential of diketone-containing scaffolds in asymmetric synthesis. nih.gov Chiral oxazolidinones are well-known chiral auxiliaries used in asymmetric 1,4-conjugate addition reactions to create stereogenic centers in complex molecules. researchgate.netfigshare.com

Application in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a product in a single step, incorporating all or most of the atoms from the reactants. organic-chemistry.orgnih.gov The carbonyl groups of this compound can readily participate in MCRs. For example, 1,2- and 1,3-diketones are known to be useful intermediates in the synthesis of medicinally relevant heterocycles through multicomponent reactions. acs.orgmdpi.com

This compound could act as a dicarbonyl component in well-known MCRs such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, leading to the formation of highly substituted dihydropyridines or dihydropyrimidinones, respectively. The presence of the dodecene chain would impart significant lipophilicity to the resulting heterocyclic products, a property that can be crucial for biological activity. The ability to generate molecular complexity in a single, atom-economical step makes MCRs a powerful tool in modern synthetic and medicinal chemistry. researchgate.net

Table 2: Potential Transformations of this compound

| Section | Reaction Type | Potential Product Class | Relevance |

|---|---|---|---|

| 7.1 | Intramolecular Aldol Condensation | Cyclopentenones | Core structures in various natural products. |

| 7.2 | Paal-Knorr Synthesis | Furans, Pyrroles, Thiophenes | Common heterocyclic motifs in pharmaceuticals. acs.orgnih.gov |

| 7.3 | Epoxidation and Rearrangement | Polycyclic Ethers | Rapid construction of complex fused ring systems. |

| 7.4 | Asymmetric Reduction & Derivatization | Chiral Diols/Ligands | Application in asymmetric catalysis. |

| 7.5 | Biginelli Reaction | Dihydropyrimidinones | Biologically active heterocyclic compounds. |

Emerging Applications and Future Research Directions

Materials Science Applications

The unique combination of reactive sites within Dodec-7-ene-2,5-dione makes it a versatile candidate for the development of new materials. Its diketone functionality allows for reactions such as enolization, condensation, and complexation, while the carbon-carbon double bond can participate in polymerization and addition reactions.

Monomer in Polymer Synthesis

The presence of the ene moiety suggests that this compound could serve as a valuable monomer in polymer synthesis. The double bond can undergo polymerization through various mechanisms, including free-radical, cationic, or ring-opening metathesis polymerization, to create novel polymer backbones.

Furthermore, the diketone functionality offers a route to creating specialized polymers. For instance, it could act as a latent cross-linking site. After polymerization through the double bond, the ketone groups could be targeted in a secondary reaction to form cross-links, leading to thermoset materials with tailored properties. This dual functionality is a key area for future research. Thiol-ene "click" reactions, which are efficient and often performed under mild conditions, could also be employed to create functional polymers. researchgate.net

The potential for this compound in polymer synthesis is highlighted by the extensive use of other unsaturated compounds as monomers. researchgate.netresearchgate.net For example, the synthesis of morpholine-2,5-dione (B184730) derivatives and their subsequent polymerization to form poly(ester amide)s demonstrates the utility of cyclic monomers in creating biodegradable and functional polymers. researchgate.net

| Potential Polymerization Pathways for this compound | Description | Potential Polymer Properties |

| Vinyl Polymerization | The carbon-carbon double bond can be polymerized using standard techniques. | Thermoplastics with pendant diketone groups, allowing for post-polymerization modification. |

| Cross-linking Agent | The diketone functionality can be used to cross-link existing polymer chains. medkoo.com | Thermosets with enhanced thermal and mechanical stability. |